4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether
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Overview
Description
4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is an organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The structure of this compound features a combination of a benzimidazole core and a chlorobenzyl group, making it a subject of interest due to its unique properties and potential activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether typically involves a multi-step process starting from commercially available starting materials. One common route includes:
Formation of the Benzimidazole Core: : This initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Chlorobenzyl Group: : The benzimidazole is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Ether Formation: : The final step involves the etherification of the phenyl group with methanol under acidic or basic conditions, such as using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using optimized conditions to ensure higher yield and purity. This often includes:
Continuous flow reactors to enhance reaction control and efficiency.
Use of automated systems for precise measurement and addition of reagents.
Implementation of purification techniques such as recrystallization or column chromatography to ensure the desired compound's purity.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming a corresponding phenol derivative.
Reduction: : It may be reduced to remove the chlorobenzyl group, yielding a simpler benzimidazole derivative.
Substitution: : Nucleophilic aromatic substitution reactions can occur, particularly involving the chloro group, to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for Substitution: : Amines, thiols, alcohols.
Major Products: Depending on the reaction conditions, the major products may include various substituted benzimidazoles, phenols, and simpler benzimidazole derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex organic molecules. Biology : Studied for its potential as an enzyme inhibitor or receptor modulator. Medicine : Investigated for potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities. Industry : Utilized in the development of new materials, catalysts, and as intermediates in chemical synthesis.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. In biological systems, it might bind to enzymes or receptors, altering their activity. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, depending on the target's nature.
Unique Aspects
Presence of both benzimidazole and chlorobenzyl groups.
Potential for multi-target activity due to structural complexity.
Similar Compounds
4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenol: : Similar core structure but with a phenolic group.
1-(3-chlorobenzyl)-1H-benzimidazole-2-thiol: : Contains a thiol group instead of an ether linkage.
3-chlorobenzyl benzimidazole: : Lacks the ether group but retains the benzimidazole and chlorobenzyl moieties.
4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether stands out due to its specific structural attributes, providing a platform for diverse applications and research opportunities.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-18-11-9-16(10-12-18)21-23-19-7-2-3-8-20(19)24(21)26-14-15-5-4-6-17(22)13-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJFXKKIGIDQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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